MI-2-2 is a small molecule inhibitor that disrupts the interaction between menin and mixed lineage leukemia (MLL) proteins. [] It is a promising candidate for the development of novel therapeutic agents for MLL-mediated leukemia. [] MLL fusion proteins are oncogenic drivers in acute leukemias, and menin is a crucial cofactor for their activity. [] By inhibiting the menin-MLL interaction, MI-2-2 aims to reverse the oncogenic activity of MLL fusion proteins. []
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a complex organic compound notable for its potential applications in medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core structure, which is significant for its biological activity and interaction with various biological pathways. Its molecular formula is C17H20F3N5S2, and it has been explored as a potential drug candidate due to its intricate structure and biological properties .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. It falls within the category of thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. The synthesis and characterization of this compound have been documented in various scientific publications, including studies on its synthesis methods and biological activity .
The synthesis of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves several steps:
These synthetic pathways highlight the complexity involved in producing this compound and emphasize the need for careful optimization to maximize yield and purity.
The molecular structure of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can be represented by its InChI key: InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3
.
The compound's structural features include:
4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions:
These reactions illustrate the compound's versatility in synthetic chemistry.
The mechanism of action for 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine involves its interaction with specific biological targets. It has shown potential in inhibiting kinase enzymes related to cancer pathways. The binding affinity and biological activity can be influenced by the structural modifications present in the compound. For instance, derivatives with substitutions at position 4 of the thienopyrimidine core exhibit significant kinase inhibition activities ranging from 79% to 81% .
The compound has a complex structure that contributes to its physical properties:
It exhibits characteristics typical of thieno[2,3-d]pyrimidines:
The chemical stability and reactivity are crucial for its application in medicinal chemistry and materials science.
The potential applications of 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2